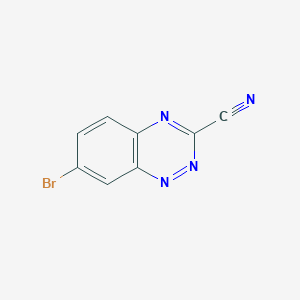

7-Bromo-1,2,4-benzotriazine-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H3BrN4 |

|---|---|

Molecular Weight |

235.04 g/mol |

IUPAC Name |

7-bromo-1,2,4-benzotriazine-3-carbonitrile |

InChI |

InChI=1S/C8H3BrN4/c9-5-1-2-6-7(3-5)12-13-8(4-10)11-6/h1-3H |

InChI Key |

XSLVIEWCIRVOBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NC(=N2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 1,2,4 Benzotriazine 3 Carbonitrile and Analogues

Historical Context of 1,2,4-Benzotriazine (B1219565) Synthesis Development

The foundational chemistry of 1,2,4-benzotriazines, a class of bicyclic heteroaromatic compounds, dates back to the late 19th century. The first synthesis of the parent 1,2,4-benzotriazine and its 3-methyl derivative was reported by Bischler in 1889. scispace.comresearchgate.net These initial methods laid the groundwork for a rich field of synthetic exploration. Early approaches often involved the cyclization of ortho-substituted aniline (B41778) derivatives. A common strategy has been the reductive cyclization of 2-nitrophenylhydrazones. semanticscholar.org This involves the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization. semanticscholar.org

Over the decades, numerous methods have been developed for the synthesis of substituted 1,2,4-benzotriazines, driven by the discovery of their diverse biological activities. epa.govresearchgate.net These methods include various cyclocondensation reactions and the heterocyclization of N-(2-aminoaryl)hydrazides. researchgate.net The versatility of the 1,2,4-benzotriazine scaffold has led to the development of a wide array of synthetic routes to access analogues with different substitution patterns. researchgate.net

Targeted Synthesis of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile

The logical precursor for the synthesis of this compound would be a suitably substituted o-phenylenediamine (B120857) or a related derivative. A plausible starting material is 4-bromo-2-nitroaniline. This precursor contains the necessary bromine substituent at the desired position and a nitro group that can be converted to an amino group, which is essential for the subsequent cyclization. Another key precursor would be a reagent that provides the carbon and nitrogen atoms for the triazine ring, including the carbonitrile group at the 3-position. A potential reagent for this purpose is cyanamide. prepchem.com

Functionalization strategies would involve the diazotization of the amino group derived from the nitro group of 4-bromo-2-nitroaniline, followed by a coupling reaction and subsequent cyclization.

The formation of the 1,2,4-benzotriazine ring typically involves a cyclization step followed by oxidation to achieve the aromatic system. A general pathway involves the reaction of an o-aminophenylhydrazine with a suitable carbonyl compound or its equivalent. semanticscholar.org For the target molecule, a plausible pathway would involve the reaction of a derivative of 4-bromo-1,2-phenylenediamine with a reagent that can provide the C3-carbonitrile group.

A common method for forming the 1,2,4-benzotriazine ring is the oxidative cyclization of 2-aminophenylhydrazones. scispace.com This involves the initial formation of a hydrazone from a 2-aminophenylhydrazine (B8732121) and an aldehyde or ketone, followed by oxidation to yield the aromatic 1,2,4-benzotriazine. In the case of this compound, a hypothetical intermediate would be a hydrazone derived from 4-bromo-2-aminophenylhydrazine and a glyoxalic acid derivative, which could then be converted to the carbonitrile.

Another approach involves the treatment of 2-amino-N-arylhydrazides with an acid catalyst to induce cyclization. The final step in many of these syntheses is an oxidation reaction, often facilitated by air or other oxidizing agents, to convert a dihydro-1,2,4-benzotriazine intermediate into the fully aromatic 1,2,4-benzotriazine. semanticscholar.org

Advanced Synthetic Techniques for Benzotriazine Scaffolds

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of benzotriazine scaffolds.

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions are highly valuable for the synthesis of complex molecules and for the late-stage functionalization of heterocyclic systems. Palladium- and copper-catalyzed reactions, in particular, have been widely used in heterocyclic chemistry. researchgate.net

For the synthesis of this compound, a metal-catalyzed approach could be employed to introduce the bromo substituent. For example, a suitably protected benzotriazine precursor could undergo a palladium-catalyzed bromination reaction. More commonly, the bromo-substituted benzotriazine can serve as a scaffold for further diversification through cross-coupling reactions. For instance, the bromine atom at the 7-position could be replaced with various aryl, alkyl, or other functional groups via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. researchgate.netresearchgate.net

A copper-catalyzed coupling of an o-haloaryl compound with an N-protected hydrazine (B178648) can be used to form an N'-arylated product, which can then undergo further transformations, including cyclization, to yield the 1,2,4-benzotriazine ring system. scispace.com

| Coupling Reaction | Catalyst | Ligand | Application |

| Sonogashira Coupling | Palladium/Copper | Phosphine or Amine | Formation of C-C bonds |

| Suzuki Coupling | Palladium | Phosphine | Formation of C-C bonds |

| Buchwald-Hartwig Amination | Palladium | Phosphine | Formation of C-N bonds |

| Copper-Catalyzed N-Arylation | Copper | 1H-pyrrole-2-carboxylic acid | Formation of N'-arylated products |

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. libretexts.orglibretexts.org Halo-substituted benzotriazines, particularly those with electron-withdrawing groups, are potential substrates for SNA reactions. The bromine atom in this compound could potentially be displaced by a variety of nucleophiles.

The feasibility of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex. libretexts.org In the case of this compound, the triazine ring itself is electron-withdrawing, which would facilitate nucleophilic attack.

Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. youtube.com This approach allows for the introduction of a wide range of functional groups at the 7-position, providing access to a library of derivatives for further study. The reaction conditions for nucleophilic aromatic substitution on halo-benzotriazines would typically involve heating the substrate with the nucleophile in a suitable solvent.

| Nucleophile | Resulting Functional Group | Potential Application |

| Alkoxide (e.g., CH₃O⁻) | Methoxy | Modification of electronic properties |

| Thiolate (e.g., PhS⁻) | Phenylthio | Introduction of sulfur-containing moieties |

| Amine (e.g., R₂NH) | Dialkylamino | Alteration of solubility and basicity |

| Cyanide (CN⁻) | Cyano | Introduction of a nitrile group |

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net These reactions are highly atom-economical and often lead to the rapid assembly of diverse compound libraries. researchgate.net One-pot syntheses, a related strategy, involve the sequential addition of reagents to a single reaction vessel, avoiding the need for isolation and purification of intermediates.

While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied to construct the core 1,2,4-benzotriazine ring system. A hypothetical one-pot, multi-component approach to this target molecule could involve the condensation of a suitably substituted o-phenylenediamine, a source of the C3-carbonitrile group, and a nitrogen source.

For instance, a plausible one-pot synthesis could be envisioned starting from 4-bromo-1,2-phenylenediamine. The reaction could proceed through the initial formation of a reactive intermediate, which then undergoes cyclization to form the benzotriazine ring. The choice of reagents and catalysts would be crucial in directing the reaction towards the desired product and minimizing the formation of side products.

A general example of a one-pot synthesis for 1,2,4-benzotriazines involves the copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine. organic-chemistry.org The resulting azo compounds can then be deprotected and cyclized in situ to yield the 1,2,4-benzotriazine core. organic-chemistry.org Adapting this for the target molecule would require starting with an appropriately substituted o-haloacetanilide.

The advantages of employing a multi-component or one-pot strategy for the synthesis of this compound would include reduced synthesis time, lower costs, and decreased solvent waste, aligning with the principles of green chemistry.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Product |

| 4-Bromo-1,2-phenylenediamine | Cyanogen | Oxidizing Agent | This compound |

| 2-Amino-5-bromo-phenylhydrazine | Oxalyl cyanide | Dehydrating Agent | This compound |

Solid-Phase Organic Synthesis Adaptations

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through washing. This methodology is particularly well-suited for the preparation of compound libraries for high-throughput screening.

The adaptation of solid-phase synthesis to the preparation of this compound would offer significant advantages in terms of automation and purification. A possible solid-phase strategy would involve anchoring a suitable starting material to a resin, followed by the sequential addition of reagents to build the benzotriazine ring system.

For example, a resin-bound o-phenylenediamine derivative could be the starting point. The synthesis could then proceed by reaction with a reagent that introduces the C3-carbonitrile moiety, followed by cyclization to form the 1,2,4-benzotriazine ring. The final product, this compound, would then be cleaved from the solid support.

The choice of resin, linker, and cleavage conditions are critical for the success of a solid-phase synthesis. The linker must be stable to the reaction conditions used to construct the molecule but readily cleavable to release the final product in high purity. While specific solid-phase syntheses of this compound are not prevalent in the literature, the general principles of SPOS have been successfully applied to the synthesis of other nitrogen-containing heterocycles. nih.gov

Table 2: Proposed Solid-Phase Synthesis Scheme for this compound

| Step | Reagent/Condition | Function |

| 1. Immobilization | Resin-bound 4-bromo-1,2-phenylenediamine | Anchor starting material to solid support |

| 2. Acylation | Diethyl oxalate | Introduce two-carbon unit |

| 3. Cyclization/Amination | Ammonia | Form the triazine ring |

| 4. Dehydration | Trifluoroacetic anhydride | Form the nitrile group |

| 5. Cleavage | Trifluoroacetic acid | Release the final product from the resin |

Regioselectivity and Stereoselectivity in Benzotriazine Synthesis

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. In the synthesis of this compound, regioselectivity is a key consideration.

The substitution pattern on the starting benzene (B151609) ring dictates the position of the bromo substituent in the final product. To synthesize the 7-bromo isomer specifically, one must start with a 1,2-diaminobenzene derivative where the bromo group is at the 4-position (4-bromo-1,2-phenylenediamine). The use of an alternative isomer, such as 3-bromo-1,2-phenylenediamine, would lead to a different regioisomer of the final product.

The cyclization step to form the 1,2,4-benzotriazine ring can also be subject to regiochemical control. The nature of the substituents on the precursors and the reaction conditions can influence which nitrogen atom of the hydrazine moiety attacks which carbonyl group during cyclization, leading to the formation of different isomers. However, in the synthesis of the parent 1,2,4-benzotriazine ring from o-phenylenediamine and a 1,2-dicarbonyl compound, the symmetry of the starting materials often simplifies the regiochemical outcome.

Stereoselectivity is generally not a concern in the synthesis of this compound itself, as the core structure is planar and achiral. However, if chiral substituents were to be introduced at the 3-position or on the benzene ring, or if the synthesis involved chiral reagents or catalysts, then stereoselectivity would become an important aspect to control. For the parent compound, which lacks any stereocenters, the concept of stereoselectivity is not applicable.

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 1,2,4 Benzotriazine 3 Carbonitrile

Intrinsic Reactivity Profile of the 1,2,4-Benzotriazine (B1219565) Ring System

The 1,2,4-benzotriazine ring is a prominent heterocyclic structure found in numerous pharmacologically active compounds. researchgate.netresearchgate.net This nitrogen-rich heteroaromatic system is characterized by its electron-deficient nature, which fundamentally governs its reactivity. The presence of three nitrogen atoms in the triazine ring significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.

The reactivity of the 1,2,4-benzotriazine system can also involve transformations of the ring itself. Under certain conditions, such as in the presence of strong reducing agents, the triazine ring can undergo a reductive ring contraction, leading to the formation of benzimidazole (B57391) derivatives. researchgate.net Conversely, oxidative conditions can lead to the formation of products like 1,2,4-benzotriazin-7-one. researchgate.net The stability and reactivity of the ring are also influenced by the nature and position of substituents on both the benzene (B151609) and triazine portions of the molecule. nih.gov The fusion of the benzene ring provides thermal stability to the structure. researchgate.net

Transformations Involving the Carbonitrile Group at C-3

The carbonitrile group at the C-3 position is a key functional handle that allows for a wide range of chemical modifications. Its electronic properties are influenced by the electron-withdrawing nature of the adjacent triazine ring, enhancing its reactivity towards nucleophiles.

Hydrolysis and Carboxylic Acid Derivative Formation

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds via the initial formation of a carboxamide intermediate. The resulting 7-bromo-1,2,4-benzotriazine-3-carboxylic acid is a versatile intermediate for further derivatization.

For instance, the carboxylic acid can be readily converted into various derivatives such as esters, amides, and acid chlorides. The existence of related ethyl esters, like 7-bromo-1,2,4-benzotriazine-3-acetic acid ethyl ester, in chemical databases underscores the feasibility of these transformations. nih.gov These derivatives are valuable for introducing the benzotriazine moiety into larger, more complex molecules.

Nucleophilic Addition Reactions to the Nitrile Functionality

The electrophilic carbon atom of the nitrile group is susceptible to attack by a variety of nucleophiles. researchgate.net Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbon-nitrogen triple bond to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, thereby providing a route to 3-acyl-7-bromo-1,2,4-benzotriazines.

Other nucleophiles, including alkoxides and thiols, can also add to the nitrile functionality, leading to the formation of imidates and thioimidates, respectively. nih.gov These reactions expand the synthetic utility of the C-3 carbonitrile group for creating diverse molecular architectures.

Reductive and Oxidative Conversions of the Carbonitrile Group

The carbonitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a pathway to synthesize 3-(aminomethyl)-7-bromo-1,2,4-benzotriazine, a valuable building block for introducing a flexible linker and a basic nitrogen atom. However, care must be taken when using strong reductants, as they can potentially induce a reductive ring contraction of the benzotriazine core itself. researchgate.net

While the oxidation of nitriles is less common, specific reagents can convert them into other functional groups. The precise conditions and outcomes for the oxidative conversion of the nitrile in this specific benzotriazine system would require dedicated investigation.

Reactivity of the Bromo Substituent at C-7

The bromine atom at the C-7 position serves as a crucial site for modification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups, significantly diversifying the molecular structure.

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Heck Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-Br bond at the 7-position of the benzotriazine ring is amenable to these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most efficient methods for creating C(sp²)–C(sp²) bonds. nih.gov The reaction is tolerant of a wide range of functional groups and generally proceeds under mild conditions. nih.gov Successful Suzuki couplings have been reported for various 7-halo-substituted heterocyclic systems, including 1,2,4-benzotriazinyls, demonstrating the viability of this approach for functionalizing the C-7 position. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 °C | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 °C | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for synthesizing arylalkynes. The reaction is typically carried out under mild, anaerobic conditions with an amine base. organic-chemistry.org The C-7 bromo substituent on the benzotriazine ring is an excellent substrate for this transformation, allowing for the introduction of various alkyne-containing moieties. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | nih.gov |

| Pd(OAc)₂ / PPh₃ | CuI | iPr₂NH | DMF | nih.gov |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | organic-chemistry.org |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgbeilstein-journals.org This reaction is a powerful method for vinylation of aryl halides. beilstein-journals.org The C-7 bromo position can be functionalized with various alkenes, leading to the synthesis of 7-vinyl-1,2,4-benzotriazine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govsioc-journal.cn

Table 3: Representative Conditions for Heck Reaction of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | sioc-journal.cn |

| Pd(OAc)₂ | None | K₂CO₃ | DMF | nih.gov |

| Pd(dba)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | beilstein-journals.org |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. In the context of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile, this reaction involves the replacement of the bromine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide array of substituents at the 7-position.

The reaction is typically carried out at low temperatures to prevent side reactions. The choice of the organometallic reagent is crucial. Organolithium reagents, such as n-butyllithium or t-butyllithium, are commonly used for bromine-lithium exchange. tcnj.edu Alternatively, Grignard reagents can be employed in bromine-magnesium exchange reactions. A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for bromo-heterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.govmdpi.com

The general mechanism for a lithium-halogen exchange involves the formation of an ate-complex, followed by the expulsion of the more stable organic anion. The rate of exchange typically follows the trend I > Br > Cl.

While specific studies on this compound are not extensively documented in the literature, the principles of halogen-metal exchange on bromo-aromatic and bromo-heterocyclic systems are well-established and can be extrapolated. The resulting 7-metallo-1,2,4-benzotriazine-3-carbonitrile intermediate is a versatile synthon for the synthesis of novel derivatives.

Table 1: Potential Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

| Reagent System | Intermediate Formed | Electrophile (E+) | Potential Product (at C-7) |

| n-BuLi | 7-Lithio-1,2,4-benzotriazine-3-carbonitrile | DMF | -CHO |

| i-PrMgCl / n-BuLi | 7-Magnesio-1,2,4-benzotriazine-3-carbonitrile | CO₂ | -COOH |

| t-BuLi | 7-Lithio-1,2,4-benzotriazine-3-carbonitrile | R-CHO | -CH(OH)R |

| n-BuLi | 7-Lithio-1,2,4-benzotriazine-3-carbonitrile | R-B(OR')₂ | -R (via Suzuki coupling) |

This table represents potential reactions based on established methodologies for halogen-metal exchange on other aromatic and heterocyclic systems.

Ring Contraction and Rearrangement Pathways of Benzotriazines

The 1,2,4-benzotriazine ring system can undergo ring contraction to form more stable five-membered heterocyclic systems, most notably benzimidazoles. This transformation is often achieved under reductive conditions. For instance, treatment of 1,2,4-benzotriazinyl radicals with strong reducing agents can lead to the formation of benzimidazoles. researchgate.net

A well-documented example is the reductive ring contraction of 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one and related imidazolo-, oxazolo-, and thiazolo-fused benzotriazinyls using zinc powder in acetic acid. scispace.com This reaction proceeds in excellent yields and demonstrates a general pathway for the conversion of the six-membered triazine ring into a five-membered imidazole (B134444) ring. scispace.com While the specific substrate this compound has not been reported to undergo this reaction, it is plausible that under similar reductive conditions, it could potentially yield a substituted benzimidazole-carbonitrile derivative.

Other triazine systems have also been shown to undergo ring contraction. For example, 1,2,4-triazin-3-ones can rearrange to imidazolin-2-ones upon treatment with hydroxylamine-O-sulfonic acid, or to 1,2,3-triazoles with ethereal chloramine. rsc.org These examples highlight the diverse rearrangement pathways available to the triazine core under different reaction conditions.

Table 2: Examples of Ring Contraction Reactions of Triazine Systems

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,3-Diphenyl-1,2,4-benzotriazin-7(1H)-one | Zn, AcOH | 1,2-Diphenylbenzimidaz-6-ol | scispace.com |

| Imidazolo-fused 1,2,4-benzotriazinyls | Zn, AcOH | Imidazolo-fused benzimidazoles | scispace.com |

| 1,2,4-Triazin-3-ones | Hydroxylamine-O-sulfonic acid | Imidazolin-2-ones | rsc.org |

| 1,2,4-Triazin-3-ones | Ethereal chloramine | 1,2,3-Triazoles | rsc.org |

Radical Chemistry of Benzotriazine Frameworks

The 1,2,4-benzotriazine framework can support stable free radicals, known as benzo[e] nih.govresearchgate.netresearchgate.nettriazinyls or Blatter radicals. rsc.org These radicals exhibit remarkable stability due to the extensive delocalization of the unpaired electron over the heterocyclic system. Their properties can be fine-tuned by altering the substituents on the ring. rsc.org

The synthesis of these radicals can be achieved through the oxidation of the corresponding 1,4-dihydro-1,2,4-benzotriazines. researchgate.net The stability and reactivity of these radicals are influenced by the nature of the substituents at the 1-, 3-, and 7-positions. While the radical chemistry of this compound itself has not been detailed, the general principles suggest that it could form a corresponding radical species. The electron-withdrawing nature of the bromo and cyano groups would be expected to influence the electrochemical properties and stability of such a radical.

The one-electron reduction of 1,2,4-benzotriazine N-oxides is another important pathway to radical species, which are implicated in the biological activity of compounds like tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide). researchgate.net

N-Oxidation and N-Reduction Transformations of the Triazine Moiety

The nitrogen atoms of the 1,2,4-benzotriazine ring can be oxidized to form N-oxides. The most studied examples are the 1,2,4-benzotriazine 1,4-dioxides, such as tirapazamine, which are bioreductive anticancer agents. nih.gov The synthesis of these N-oxides typically involves the cyclization of a substituted 2-nitroaniline (B44862) derivative. scispace.com

These N-oxides can undergo selective reduction. For instance, the one-electron reduction of tirapazamine is a key step in its mechanism of action, leading to a radical species that can damage DNA in hypoxic tumor cells. nih.gov The two-electron reduction leads to the corresponding mono-N-oxide, and further reduction can yield the fully deoxygenated benzotriazine. nih.gov

The photodegradation of 1,2,4-benzotriazine 1,4-di-N-oxides has also been studied, revealing complex photochemical pathways that can involve intramolecular oxygen transfer. nih.gov

While the N-oxidation of this compound has not been specifically described, the general synthetic routes to benzotriazine N-oxides suggest that it could be a potential substrate for such transformations. The resulting N-oxides would be interesting targets for further study, given the established biological activity of this class of compounds.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for probing the molecular framework and electronic environment of a compound.

Hypothetical ¹H and ¹³C NMR Data for 7-Bromo-1,2,4-benzotriazine-3-carbonitrile:

| Technique | Hypothetical Chemical Shift (ppm) | Assignment |

| ¹H NMR | 8.5 - 9.0 | Aromatic CH |

| ¹H NMR | 7.8 - 8.3 | Aromatic CH |

| ¹³C NMR | 150 - 160 | Aromatic C |

| ¹³C NMR | 130 - 145 | Aromatic C |

| ¹³C NMR | 115 - 125 | Aromatic C-Br |

| ¹³C NMR | 110 - 120 | C≡N |

Note: The actual chemical shifts would be dependent on the solvent used and the electronic effects of the substituents.

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for the carbon-nitrogen triple bond of the nitrile group (typically around 2220-2260 cm⁻¹), the C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region (typically below 800 cm⁻¹).

Hypothetical IR Absorption Data for this compound:

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

| C≡N Stretch | 2220 - 2260 |

| C=N/C=C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-Br Stretch | 500 - 800 |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of the benzotriazine ring in this compound would be expected to absorb UV or visible light, promoting electrons from lower to higher energy molecular orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), would be indicative of the extent of conjugation and the electronic nature of the chromophore. Electronic transitions such as π → π* and n → π* are anticipated for this class of heterocyclic compounds.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. Such structural information is invaluable for understanding the physical properties of the compound and for structure-based drug design. While this technique has been applied to related triazine derivatives, specific crystallographic data for the title compound is not currently available in the Cambridge Structural Database. mdpi.com

Vibrational Spectroscopy Applications, including Surface-Enhanced Raman Scattering (SERS)

Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the vibrational modes of a molecule. Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to obtain Raman spectra of molecules adsorbed onto nanostructured metal surfaces. SERS could potentially be used to study the interaction of this compound with metallic surfaces, providing insights into its adsorption behavior and orientation. The vibrational modes of benzotriazole (B28993) derivatives have been studied, providing a basis for interpreting the spectra of more complex analogues. researchgate.net

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. DFT has become a standard tool for predicting molecular structure, reactivity, and spectroscopic parameters with a favorable balance of accuracy and computational cost. nih.govdntb.gov.ua

A detailed analysis of the electronic structure of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile is fundamental to understanding its reactivity and intermolecular interactions. Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. dntb.gov.uaresearchgate.net For aromatic and heterocyclic systems like benzotriazines, the HOMO is often distributed across the π-system, while the LUMO's location can indicate sites susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile (-CN) and bromine (-Br) groups is expected to lower the energy levels of both HOMO and LUMO and influence their spatial distribution.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). bhu.ac.inresearchgate.net These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. researchgate.net In this compound, negative potential is anticipated around the nitrogen atoms of the triazine ring and the nitrile group, indicating their role as hydrogen bond acceptors. A region of positive potential (a σ-hole) is expected on the bromine atom along the C-Br bond axis, making it a potential halogen bond donor. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests good chemical stability |

| MEP Negative Regions | Nitrogen atoms (triazine, nitrile) | Potential hydrogen bond acceptor sites |

| MEP Positive Region | σ-hole on Bromine atom | Potential halogen bond donor site |

Note: This table represents generalized predictions based on the chemical structure; specific values require dedicated DFT calculations.

DFT calculations are highly effective in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, computational methods can aid in the structural elucidation and characterization of newly synthesized compounds. nih.govd-nb.info Theoretical predictions, when compared with experimental data, provide a powerful tool for confirming the molecular structure of this compound and assigning specific spectral peaks to corresponding atomic motions or chemical environments.

While specific reaction mechanism studies for this compound are not widely documented, DFT is a powerful tool for such investigations. It can be used to map potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. nih.gov This allows for the theoretical exploration of synthetic pathways, such as nucleophilic aromatic substitution on the benzotriazine core, and helps in understanding the regioselectivity and feasibility of different reactions involving the compound.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are essential for exploring the potential of a compound as a therapeutic agent by simulating its interaction with biological macromolecules like proteins. researchgate.netnih.gov

Molecular docking simulations place a ligand (in this case, this compound) into the binding site of a target protein to predict its preferred orientation and binding affinity. d-nb.infougm.ac.id The results are often expressed as a docking score or an estimated binding free energy, which indicates the stability of the ligand-protein complex. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding. The benzotriazole (B28993) scaffold, along with its bromo and carbonitrile substituents, provides multiple points for potential interactions within a protein's active site. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Feature | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Triazine & Nitrile Nitrogens | Donors (e.g., Ser, Thr, Asn, Gln, Arg) |

| Halogen Bonding | Bromine Atom (σ-hole) | Acceptors (e.g., backbone carbonyls, Asp, Glu) |

| π-π Stacking | Benzotriazine Ring System | Aromatic (e.g., Phe, Tyr, Trp, His) |

| Hydrophobic Interactions | Benzene (B151609) Ring | Aliphatic/Aromatic (e.g., Leu, Ile, Val, Ala) |

Note: The specific interactions depend on the topology and amino acid composition of the target protein's active site.

Active Site Analysis: Following docking, a detailed analysis of the protein's active site reveals which specific amino acid residues are involved in binding the ligand. This analysis is crucial for understanding the structural basis of molecular recognition and for designing derivatives with improved affinity and selectivity. nih.gov

Pharmacophore Mapping: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to bind to a specific target receptor. researchgate.net By analyzing the binding mode of this compound and other active compounds, a pharmacophore model can be developed. This model serves as a template for virtual screening of large compound libraries to identify new potential inhibitors or for the rational design of novel derivatives with enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a novel compound like this compound, a QSAR study would be a critical step in understanding how its structural features influence its potential efficacy.

Molecular Descriptor Generation and Selection

The initial step in building a QSAR model involves calculating molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a wide array of descriptors would be generated to capture its physicochemical properties. These would typically be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, shape indices).

Following generation, a crucial process of descriptor selection would be undertaken to identify the most relevant descriptors that correlate with biological activity, while avoiding redundancy and overfitting. Methods like genetic algorithms or stepwise multiple linear regression are often employed for this purpose.

Predictive Model Development for Biological Efficacy

Once a relevant set of descriptors is selected, a predictive model can be developed. This involves using statistical methods to create an equation that links the descriptors to the observed biological activity of a series of related compounds. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation.

Partial Least Squares (PLS): A method suitable for when the number of descriptors is large.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The development of a robust QSAR model for analogs of this compound would enable the prediction of biological efficacy for newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in a biological environment, such as the active site of a target protein.

Key applications would include:

Binding Pose Stability: Assessing the stability of the compound's orientation within a protein's binding pocket.

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative energies. This is crucial as the biologically active conformation may not be the lowest energy state in isolation.

Solvent Effects: Understanding how interactions with water molecules influence the compound's structure and its interaction with a target.

These simulations provide a dynamic view that complements the static picture offered by molecular docking, offering deeper insights into the determinants of binding affinity.

Cheminformatics Approaches for Rational Drug Design and Analog Generation

Cheminformatics combines computational tools and information science to support drug discovery. Starting with this compound as a lead structure, cheminformatics approaches would facilitate the rational design of new, potentially more potent and selective analogs.

Relevant techniques include:

Similarity and Substructure Searching: Identifying known compounds with similar structures or substructures to predict potential biological targets or off-target effects.

Pharmacophore Modeling: Defining the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore.

De Novo Design: Using computational algorithms to "grow" new molecules within the constraints of a target's active site, often using fragments of the original lead compound as starting points.

These in silico methods accelerate the design-synthesize-test cycle by generating a focused set of high-priority candidate molecules based on the this compound scaffold.

Based on a comprehensive search of available scientific literature, there is no specific preclinical or in vitro data for the compound “this compound.” Consequently, it is not possible to generate a detailed article with experimental data tables that strictly adheres to the provided outline for this specific molecule.

The biological and pharmacological activities of a chemical compound are highly specific to its exact structure, including the precise nature and position of its substituents. While the 1,2,4-benzotriazine (B1219565) core is found in various pharmacologically active molecules, the specific combination of a bromine atom at the 7-position and a carbonitrile group at the 3-position defines the unique properties of the target compound. Without dedicated research on "this compound," any discussion of its activity would be speculative and not scientifically accurate.

To provide context, research on the broader class of 1,2,4-benzotriazine derivatives has revealed a range of biological activities, indicating the potential of this chemical scaffold.

General Activities of the 1,2,4-Benzotriazine Scaffold:

Enzyme Inhibition: Certain derivatives of 1,2,4-benzotriazine have been investigated as kinase inhibitors. For instance, some analogues have been explored for their potential to inhibit Src kinase, a non-receptor tyrosine kinase involved in cancer development. mdpi.comresearchgate.netnih.gov

Cytotoxicity in Cancer Research: The 1,2,4-benzotriazine nucleus is a core component of compounds designed as potential anti-cancer agents. researchgate.netscience.gov A notable example is Tirapazamine (B611382) (a 3-amino-1,2,4-benzotriazine 1,4-dioxide), which is a well-known hypoxia-activated prodrug that selectively targets cancer cells in low-oxygen (hypoxic) environments. researchgate.net Other fused pyrazolo[5,1-c] Current time information in Pasuruan, ID.researchgate.netsigmaaldrich.combenzotriazine derivatives have also shown cytotoxic effects against various human cancer cell lines. nih.gov

Sigma Receptor Affinity: A class of related compounds, the 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, has been identified as a novel class of ligands for sigma receptors, which are targets for neurodegenerative and proliferative diseases. sigmaaldrich.comsemanticscholar.orgnih.gov

Antimicrobial Potential: While less common for the 1,2,4-benzotriazine core itself, the isomeric benzotriazole scaffold is widely reported to possess significant antimicrobial, antifungal, and antiviral properties. jrasb.comgsconlinepress.comresearchgate.netnih.govjrasb.com

These findings highlight the pharmacological relevance of the benzotriazine family. However, the specific biological profile of "this compound" remains uncharacterized in the public scientific domain. Accurate and detailed information as requested by the user's outline would require direct experimental evaluation of the compound through enzyme assays, receptor binding studies, cell-based cytotoxicity tests, and antimicrobial screening.

Biological Activity and Pharmacological Potential Preclinical and in Vitro Focus

Mechanistic Studies of Biological Action at the Cellular and Sub-Cellular Levels

Interference with Key Biological Signaling Pathways

No studies were identified that investigated the effects of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile on any specific biological signaling pathways. Research on other benzotriazine derivatives has shown interference with pathways such as those involving Src kinase, but this cannot be extrapolated to the compound .

Cellular Uptake and Intracellular Localization Investigations

There is no available data from studies on the cellular uptake or intracellular localization of this compound. While some research has explored the cellular uptake of structurally different benzotriazine di-oxide acids, these findings are not applicable to the specific chemical properties of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis

Impact of Substituent Electronic and Steric Parameters on Biological Efficacy

In the absence of biological efficacy data for this compound and its analogues, an analysis of the impact of electronic and steric parameters of its substituents is not feasible.

Preclinical In Vivo Proof-of-Concept Studies (Non-human Models)

Efficacy Evaluation in Relevant Animal Models of Disease

No preclinical in vivo studies in animal models have been published for this compound. Therefore, its efficacy in any disease model remains unevaluated.

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Systems

Comprehensive searches of available scientific literature and biomedical databases did not yield specific preclinical data on the pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) or pharmacodynamic properties of this compound. While the broader class of benzotriazines has been a subject of medicinal chemistry research for various therapeutic areas, including oncology and infectious diseases, specific experimental data for this particular substituted derivative remains unpublished in the public domain. nih.govresearchgate.netresearchgate.netepa.gov

The nature of the substituents on the benzotriazine core, such as the bromo group at the 7-position and the carbonitrile group at the 3-position, would be expected to significantly influence its physicochemical properties. nih.gov These properties, in turn, govern the compound's pharmacokinetic behavior and its interaction with biological targets. nih.gov However, without experimental data, any discussion of its ADME profile or its specific mechanism of action would be purely speculative.

General studies on benzotriazine and benzotriazole (B28993) derivatives have highlighted a wide range of biological activities, including antimicrobial, antiprotozoal, and anti-inflammatory effects. gsconlinepress.comijpp.org.innih.gov The pharmacological activity of these derivatives is highly dependent on their substitution patterns. nih.gov For instance, different functional groups can modulate the molecule's lipophilicity, which affects its ability to cross cell membranes and its distribution in various tissues. nih.gov

In the absence of specific research on this compound, no data tables on its pharmacokinetic parameters or pharmacodynamic endpoints can be generated. Further preclinical research, including in vitro assays and in vivo animal studies, is required to elucidate the pharmacological profile of this compound.

Advanced Applications and Future Research Trajectories

Role in Medicinal Chemistry Lead Optimization and Drug Discovery

The 1,2,4-benzotriazine (B1219565) nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. ijper.orgresearchgate.net Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties. nih.gov Notably, the benzotriazine core has been instrumental in the development of selective kinase inhibitors, a critical class of drugs in oncology. nih.gov

Rational Design of Next-Generation Benzotriazine-Based Agents

The process of lead optimization in drug discovery often involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties. ashpublications.org 7-Bromo-1,2,4-benzotriazine-3-carbonitrile serves as an excellent starting point for such rational design strategies. The benzotriazine ring system itself, with its three nitrogen atoms, can engage in crucial hydrogen bonding interactions with biological targets like enzyme active sites. rsc.org The fused aromatic ring allows for π-π stacking interactions, further stabilizing the binding of the molecule to its target. nih.gov

The strategic placement of the bromo and carbonitrile groups on this scaffold provides medicinal chemists with tools to fine-tune the molecule's properties. The bromine atom at the 7-position is a key functional handle. It can be used in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide array of substituents. This allows for the exploration of the chemical space around the benzotriazine core to optimize interactions with the target protein. Halogen atoms like bromine can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. nih.gov Furthermore, the lipophilicity introduced by the bromine atom can influence the compound's ability to cross cell membranes. rsc.org

The rational design of next-generation benzotriazine-based agents would involve using computational methods, such as molecular docking, to predict how modifications at the 7-bromo and 3-carbonitrile positions would affect binding to a specific target. For instance, in the design of kinase inhibitors, the benzotriazine core could be positioned to interact with the hinge region of the kinase, while substituents introduced at the bromine position could be designed to extend into more solvent-exposed regions to enhance selectivity or solubility.

Combination Therapy Strategies in Preclinical Research

The complexity of diseases like cancer often necessitates the use of combination therapies to achieve better efficacy and overcome drug resistance. nih.govfiercebiotech.com Kinase inhibitors, a class of drugs for which the benzotriazine scaffold is well-suited, are frequently evaluated in combination with other therapeutic agents in preclinical studies. nih.govtandfonline.com These combinations can be designed to target different signaling pathways that are co-opted by cancer cells.

Preclinical research has shown that combining kinase inhibitors can lead to synergistic effects. ashpublications.org For example, a kinase inhibitor targeting a specific growth factor receptor could be combined with an inhibitor of a downstream signaling molecule. This dual targeting can lead to a more complete shutdown of a cancer-promoting pathway. Furthermore, kinase inhibitors are being explored in combination with immunotherapy. tandfonline.com Some kinase inhibitors have been shown to modulate the tumor microenvironment, making it more susceptible to an immune attack. nih.gov

While specific preclinical combination therapy studies involving this compound are not yet prevalent in the literature, its potential as a precursor to novel kinase inhibitors makes it a relevant subject for this area of research. A rationally designed benzotriazine-based kinase inhibitor derived from this starting material could be evaluated in preclinical models in combination with existing chemotherapeutics, other targeted agents, or immune checkpoint inhibitors. The goal of such studies would be to identify synergistic combinations that could translate into more effective clinical treatments.

Potential Applications in Materials Science

The unique electronic and photophysical properties of nitrogen-containing heterocyclic compounds have led to their widespread investigation in materials science. The 1,2,4-benzotriazine core, with its electron-deficient nature, is a promising building block for the creation of novel functional materials.

Development of Novel Dyes and Optical Materials

Benzotriazole (B28993) and benzotriazine derivatives have been utilized in the synthesis of a variety of dyes and optical materials. researchgate.netgoogle.com The extended π-system of the benzotriazine ring can be readily modified to tune the absorption and emission properties of the molecule. This makes them attractive for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). rsc.orgnsf.gov

This compound is a promising precursor for the development of novel dyes. The electron-withdrawing nature of both the benzotriazine core and the carbonitrile group can be complemented by introducing electron-donating groups at the 7-position via cross-coupling reactions with the bromo substituent. This "push-pull" electronic structure is a common design principle for creating molecules with interesting photophysical properties, including strong fluorescence and large Stokes shifts. The specific substituents can be chosen to tune the emission color across the visible spectrum.

Furthermore, benzotriazole derivatives are known to be effective UV absorbers. rsc.org This property is due to their ability to undergo excited-state intramolecular proton transfer (ESIPT), a process that efficiently dissipates UV energy as heat. By incorporating the this compound moiety into larger molecular structures, it may be possible to create new materials with enhanced photostability.

| Substituent at 7-position | Expected Effect on Absorption Wavelength | Expected Effect on Emission Wavelength | Potential Application |

|---|---|---|---|

| -H (unsubstituted) | Shorter wavelength (UV-blue region) | Blue fluorescence | Fluorescent whitening agents |

| -N(CH₃)₂ (electron-donating) | Longer wavelength (red-shifted) | Green-yellow fluorescence | Fluorescent probes, OLED emitters |

| -OCH₃ (electron-donating) | Moderately longer wavelength | Blue-green fluorescence | Fluorescent dyes for imaging |

| Thiophene (electron-rich heterocycle) | Significantly longer wavelength | Orange-red fluorescence | Organic solar cells, SERRS dyes |

Polymer Design and Integration of Benzotriazine Moieties

The incorporation of benzotriazine and benzotriazole units into polymer backbones has led to the development of high-performance materials for a range of electronic applications. tandfonline.comrsc.org These polymers often exhibit good thermal stability and desirable electronic properties, making them suitable for use in organic solar cells, OLEDs, and electrochromic devices. rsc.orgresearchgate.netcjps.org

This compound can be envisioned as a valuable monomer for the synthesis of novel conjugated polymers. The bromo-substituent provides a reactive site for polymerization through various cross-coupling reactions, such as Stille or Suzuki polycondensation. By copolymerizing this benzotriazine derivative with electron-rich monomers, donor-acceptor (D-A) type polymers can be created. mdpi.com In these materials, the electron-deficient benzotriazine unit acts as the acceptor, facilitating intramolecular charge transfer, which is a key process for many optoelectronic applications.

The presence of the carbonitrile group can further influence the properties of the resulting polymer. It can enhance the electron-accepting nature of the benzotriazine unit, potentially leading to materials with lower LUMO energy levels, which can be beneficial for applications in organic solar cells. The nitrile group may also influence the polymer's solubility and film-forming properties.

Agrochemical Applications

Nitrogen-containing heterocyclic compounds are a well-established class of agrochemicals, with applications as herbicides, fungicides, and insecticides. The triazine ring, in particular, is the core structure of a major class of herbicides, including atrazine. rsc.orgnih.govresearchgate.net These compounds typically act by inhibiting photosynthesis in target weeds. ijper.org

The 1,2,4-benzotriazine scaffold of this compound suggests its potential for development into new agrochemical agents. While the specific biological activity of this compound in an agricultural context has not been extensively reported, studies on related benzotriazole derivatives have shown effects on plant growth. fiercebiotech.com Benzotriazoles are also used as intermediates in the synthesis of some fungicides. tandfonline.com

The development of new agrochemicals is driven by the need for compounds with novel modes of action to combat resistance, as well as improved environmental profiles. The chemical versatility of this compound allows for the synthesis of a large library of derivatives that could be screened for herbicidal, fungicidal, or insecticidal activity. For example, modifications at the 7-position could be used to optimize the compound's uptake and translocation in plants, or to enhance its binding to a specific target enzyme in a pest or pathogen.

Furthermore, some benzotriazole derivatives are used as UV stabilizers in agricultural plastics and formulations to protect photolabile pesticides from degradation. researchgate.net This suggests another potential, non-biocidal application for derivatives of this compound in the agricultural sector.

Herbicidal Activity Investigations

Currently, there is a lack of specific, publicly available research data on the herbicidal activity of this compound. However, the broader family of benzotriazines has been a subject of interest in agrochemical research. For instance, derivatives of the isomeric researchgate.netsemanticscholar.orgbeilstein-journals.org-benzotriazin-4-one scaffold have been applied as herbicides. researchgate.net These compounds function through mechanisms that interfere with plant growth, though their specific targets and efficacy vary based on their chemical structure. researchgate.net The potential for the 1,2,4-benzotriazine skeleton, particularly with the electron-withdrawing bromo and carbonitrile substituents of the target compound, to exhibit herbicidal properties remains an unexplored but plausible area for investigation. Future studies would be required to screen this compound against various weed species to determine if it possesses any phytotoxic effects and to elucidate its potential mode of action.

Plant Growth Regulation Studies

As with herbicidal activity, dedicated studies on the role of this compound as a plant growth regulator have not been reported in the available scientific literature. The field of plant growth regulation involves compounds that can modify plant physiological processes, such as promoting root growth, inducing flowering, or delaying senescence, without causing phytotoxicity. The biological activity of heterocyclic compounds is highly dependent on their structure. While some triazine derivatives have been explored for such properties, the specific effects of the 7-bromo-3-carbonitrile substitution on the 1,2,4-benzotriazine core in the context of plant development are yet to be determined. Systematic screening on model plant systems would be the first step in assessing any potential activity in this domain.

Development of Anti-Phytopathogenic Agents

The development of agents to combat plant diseases caused by fungi, bacteria, and other pathogens is a critical area of agricultural research. While the benzotriazole and benzotriazine scaffolds are present in many biologically active compounds, including some with antifungal properties, specific research into the anti-phytopathogenic capabilities of this compound is not currently documented. nih.govresearchgate.net Studies on other benzotriazole derivatives have shown activity against various fungal species, suggesting that the core structure can be a valuable pharmacophore. nih.gov Investigation into the efficacy of this compound against common plant pathogens, such as Fusarium oxysporum or Aspergillus niger, would be necessary to ascertain its potential as an anti-phytopathogenic agent.

Intellectual Property Landscape and Patent Analysis

An analysis of the current intellectual property landscape reveals no specific patents that explicitly claim this compound for applications related to herbicidal activity, plant growth regulation, or as an anti-phytopathogenic agent. Patents concerning benzotriazine derivatives are more commonly found in the pharmaceutical sector, where they are investigated for a range of therapeutic uses, including anti-inflammatory, antihypertensive, and antiproliferative activities. semanticscholar.org The absence of patents in the agricultural domain for this specific compound suggests that its potential in this area is largely untapped and represents an open field for innovation and future patent applications should research demonstrate utility.

Emerging Research Avenues and Interdisciplinary Approaches

Given the limited specific research on this compound in the agricultural applications discussed, the most significant emerging avenue is the foundational screening and evaluation of its biological activities.

Future research directions could include:

Systematic Biological Screening: An initial, broad-based screening of the compound for herbicidal, fungicidal, and plant growth regulatory effects is the logical first step. This would involve testing against a panel of representative weeds, plant pathogens, and model plants.

Structure-Activity Relationship (SAR) Studies: Should any promising activity be discovered, a medicinal chemistry approach could be employed. This would involve synthesizing analogues of this compound to explore how modifications to the bromine and carbonitrile groups, or substitutions at other positions on the benzotriazine ring, affect biological activity.

Mode of Action Studies: For any confirmed biological effect, interdisciplinary research combining chemistry, biochemistry, and plant biology would be essential to determine the compound's molecular target and mechanism of action.

Formulation and Delivery: If the compound shows significant potential, research into novel formulation technologies could enhance its stability, bioavailability, and targeted delivery in an agricultural setting, potentially reducing environmental impact.

The table below summarizes the current status and potential future research for the specified applications.

| Application Area | Current Status of this compound | Potential Future Research |

| Herbicidal Activity | No specific data available. Related benzotriazine isomers show activity. researchgate.net | Primary screening against weed species; Mode of action studies. |

| Plant Growth Regulation | No specific data available. | Screening for effects on plant development and physiological processes. |

| Anti-Phytopathogenic Activity | No specific data available. Related scaffolds show antifungal properties. nih.gov | In vitro and in vivo testing against common plant pathogens. |

| Intellectual Property | No specific patents for agricultural use identified. | Opportunity for new patents if efficacy is demonstrated. |

Q & A

Q. How do researchers integrate theoretical frameworks (e.g., frontier molecular orbital theory) into experimental design for this compound?

- Methodological Answer : FMO theory guides catalyst selection (e.g., Pd(0) for electron-deficient aryl bromides). Compare computed activation energies (ΔG‡) for proposed mechanistic pathways (e.g., oxidative addition vs. π-complexation) with experimental kinetic data. This approach is critical for rationalizing unexpected byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.